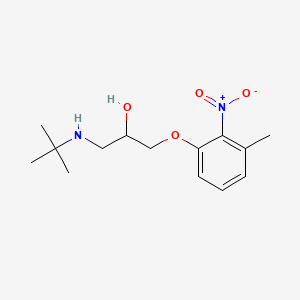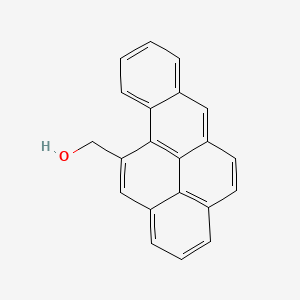
表表胆甾醇
描述
Epicoprostanol, also known as 5β-cholestan-3α-ol, is a sterol derivative primarily found in the feces of omnivores and carnivores. It is a product of microbial reduction of cholesterol and coprostanol in the gut. This compound is significant in environmental and archaeological studies as a biomarker for fecal contamination and dietary habits of ancient populations .
科学研究应用
Epicoprostanol has several scientific research applications:
Environmental Studies: Used as a biomarker to trace fecal contamination in water bodies and sediments.
Archaeological Studies: Helps in understanding the dietary habits and presence of ancient populations based on fecal deposits.
Medical Research: Investigated for its role in cholesterol metabolism and potential therapeutic applications in managing cholesterol-related disorders.
Industrial Applications: Used in the formulation of sterol-based products and as a reference standard in analytical chemistry
作用机制
Target of Action
Epicoprostanol, also known as Epicoprosterol, primarily targets platelets and vascular tissue . It is a prostaglandin that plays a crucial role in controlling functions such as blood pressure and muscle contractions .
Mode of Action
Epicoprostanol interacts with its targets to bring about significant changes. It acts as a vasodilator , expanding blood vessels to increase blood flow . It also inhibits platelet aggregation, preventing the formation of blood clots . This dual action makes it effective in managing conditions like pulmonary hypertension .
Biochemical Pathways
Epicoprostanol affects several biochemical pathways. It is involved in the indirect metabolic pathway of cholesterol in the hindgut, with intermediates like 4-cholesten-3-one and coprostanone, and epicoprostanol as the end-product . This conversion is mediated by microbes present in the gut . The process helps facilitate the elimination of cholesterol from the body .
Pharmacokinetics
Drug likeness parameters indicate that a molecule’s adme properties can be inferred based on its similarity to molecules with known adme properties . More research is needed to outline the specific ADME properties of Epicoprostanol and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of Epicoprostanol’s action are primarily seen in its ability to inhibit platelet aggregation and act as a vasodilator . It interacts differently with rat adipocyte membranes, causing selective changes in membrane fluidity at different depths of the bilayer, which may modulate the activities of membrane-bound proteins such as enzymes and receptors .
Action Environment
The action, efficacy, and stability of Epicoprostanol can be influenced by various environmental factors. For instance, the presence of faecal sterols in coastal and marine sediments is a reliable indicator of sewage contamination . The positive correlation of faecal sterols with antimicrobial resistance provides insight that antibiotic resistance genes can spread to areas away from point sources . This suggests that environmental factors can influence the action and distribution of Epicoprostanol.
生化分析
Biochemical Properties
Epicoprostanol plays a significant role in biochemical reactions, particularly in the reduction of cholesterol. It is synthesized by the gut microbiota through the microbial reduction of cholesterol . The enzymes involved in this process include cholesterol reductase, which facilitates the conversion of cholesterol to epicoprostanol. This interaction is crucial for maintaining cholesterol homeostasis in the body.
Cellular Effects
Epicoprostanol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to impact the absorption of cholesterol in the gut, thereby influencing lipid metabolism . Additionally, epicoprostanol can affect the expression of genes involved in cholesterol metabolism, further highlighting its role in cellular function.
Molecular Mechanism
At the molecular level, epicoprostanol exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of cholesterol absorption by interacting with proteins involved in the cholesterol uptake process . This inhibition leads to a decrease in cholesterol levels in the bloodstream, thereby contributing to cardiovascular health.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of epicoprostanol have been observed to change over time. Studies have shown that epicoprostanol is relatively stable, with minimal degradation over extended periods . Long-term exposure to epicoprostanol in in vitro and in vivo studies has demonstrated sustained effects on cellular function, particularly in the regulation of cholesterol metabolism.
Dosage Effects in Animal Models
The effects of epicoprostanol vary with different dosages in animal models. At low doses, epicoprostanol has been shown to effectively reduce cholesterol absorption without adverse effects . At higher doses, there may be toxic effects, including disruptions in lipid metabolism and potential liver damage. These findings underscore the importance of dosage regulation in therapeutic applications.
Metabolic Pathways
Epicoprostanol is involved in several metabolic pathways, primarily related to cholesterol metabolism. It interacts with enzymes such as cholesterol reductase and other cofactors that facilitate its conversion from cholesterol . This interaction affects metabolic flux and the levels of metabolites involved in lipid metabolism.
Transport and Distribution
Within cells and tissues, epicoprostanol is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in various cellular compartments . The transport mechanisms ensure that epicoprostanol reaches its target sites, where it can exert its biochemical effects.
Subcellular Localization
Epicoprostanol is localized in specific subcellular compartments, including the endoplasmic reticulum and lipid droplets . This localization is directed by targeting signals and post-translational modifications that guide epicoprostanol to its functional sites. The subcellular distribution of epicoprostanol is crucial for its activity and function in cholesterol metabolism.
准备方法
Synthetic Routes and Reaction Conditions: Epicoprostanol can be synthesized through the microbial reduction of cholesterol. The process involves the use of specific bacterial strains that convert cholesterol to coprostanol, which is further reduced to epicoprostanol. The reaction conditions typically include anaerobic environments and specific nutrient media to support bacterial growth.
Industrial Production Methods: In industrial settings, the production of epicoprostanol involves the extraction of sterols from natural sources, followed by microbial or chemical reduction processes. The sterols are first isolated from sources such as animal feces or sediments. They are then subjected to microbial fermentation or chemical reduction using reagents like hydrogen gas in the presence of a catalyst to yield epicoprostanol .
化学反应分析
Types of Reactions: Epicoprostanol undergoes various chemical reactions, including:
Oxidation: Epicoprostanol can be oxidized to form cholestanone derivatives.
Reduction: It can be further reduced to form more saturated sterol derivatives.
Substitution: Epicoprostanol can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Cholestanone derivatives.
Reduction: More saturated sterol derivatives.
Substitution: Halogenated sterol derivatives
相似化合物的比较
Epicoprostanol is similar to other sterol derivatives such as:
Coprostanol: Another fecal sterol derived from cholesterol, but with a different stereochemistry.
Cholestanol: A saturated sterol derivative with a similar structure but different biological origins.
Sitosterol: A plant sterol with a similar structure but different side chains.
Uniqueness: Epicoprostanol is unique due to its specific microbial origin and its role as a biomarker for fecal contamination. Unlike plant sterols like sitosterol, epicoprostanol is exclusively found in animal feces, making it a valuable tool in environmental and archaeological studies .
属性
IUPAC Name |
(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20-,21-,22+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIXCDOBOSTCEI-KKFSNPNRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046700 | |
| Record name | (3alpha,5beta)-Cholestan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
516-92-7 | |
| Record name | Epicoprostanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=516-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epicoprosterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epicoprostanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3alpha,5beta)-Cholestan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPICOPROSTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFH3K1F9EG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is epicoprostanol considered a useful biomarker for sewage contamination?
A1: Unlike cholesterol, which has diverse origins, coprostanol (5β-Cholestan-3β-ol) and its epimer epicoprostanol are formed exclusively in the gut of humans and higher mammals. Their presence in environmental samples, especially in specific ratios, can indicate fecal pollution from these sources. []
Q2: How does the ratio of coprostanol to epicoprostanol provide information about sewage treatment?
A2: The coprostanol/epicoprostanol ratio can help differentiate between treated and untreated sewage. Treated sewage tends to have a higher ratio, while untreated sewage exhibits a lower ratio. [, ]
Q3: Can epicoprostanol be used to identify fecal contamination sources beyond human waste?
A3: Yes, although coprostanol is often the primary focus, analyzing the combined profile of multiple fecal sterols, including epicoprostanol, can help differentiate between fecal matter from various animals, such as cows and pigs. [, , ]
Q4: How are fecal sterols used in archaeological research?
A4: Fecal sterols like epicoprostanol and coprostanol are persistent in soil and sediment, offering insights into past human and animal presence, dietary habits, and agricultural practices at archaeological sites. [, , ]
Q5: Can epicoprostanol be used to track the origin of organic matter in combined sewer systems?
A5: Research suggests that the presence and levels of epicoprostanol, along with other sterols, can help differentiate between sources like runoff water and sewage in combined sewer systems. []
Q6: How effective are biofilms in adsorbing epicoprostanol and other fecal sterols for sewage contamination assessment?
A6: Studies have demonstrated the potential of using natural biofilms as a tool for monitoring fecal sterols, including epicoprostanol, in aquatic environments due to their capacity to sorb hydrophobic compounds. []
Q7: Does epicoprostanol interact with cellular membranes differently than cholesterol?
A7: Yes, unlike cholesterol, which generally promotes membrane order, epicoprostanol, with its nonplanar ring structure and 3α-OH group, has been shown to promote rather than inhibit human sperm capacitation, suggesting a distinct interaction with membrane components. []
Q8: How does epicoprostanol affect the growth of Mycoplasma capricolum?
A8: Epicoprostanol inhibits the growth of Mycoplasma capricolum, particularly by suppressing the synthesis of unsaturated phospholipids. This inhibition can be counteracted by supplementing the medium with cholesterol or phosphatidylcholine. [, ]
Q9: Are there any studies on the effects of epicoprostanol on cholesterol metabolism in the liver?
A9: In vitro studies on hamster liver microsomes indicate that epicoprostanol can inhibit the activity of cytochrome P450 oxysterol 7α-hydroxylase (CYP7B), an enzyme involved in bile acid synthesis from cholesterol. []
Q10: Does epicoprostanol affect the interaction between IK1 and maxi-K channels?
A10: Research shows that while cholesterol depletion weakens the interaction between IK1 and maxi-K channels, cholesterol enrichment strengthens this interaction. Interestingly, replacing cholesterol with epicoprostanol did not restore the interaction lost due to cholesterol depletion. This finding underscores the specific structural requirements for this interaction. []
Q11: What is the molecular formula and weight of epicoprostanol?
A11: The molecular formula of epicoprostanol is C27H48O, and its molecular weight is 388.67 g/mol.
Q12: How does the structure of epicoprostanol differ from cholesterol?
A12: Epicoprostanol is a stereoisomer of coprostanol, differing in the orientation of the hydroxyl group at the C3 position. While coprostanol has a 3β-OH group, epicoprostanol has a 3α-OH group. Both coprostanol and epicoprostanol are saturated derivatives of cholesterol, lacking the double bond in the B ring.
Q13: What analytical techniques are used to detect and quantify epicoprostanol in environmental samples?
A13: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used to identify and quantify epicoprostanol and other sterols in environmental matrices like sediments and water. [, , , , , , , , ]
Q14: Are there alternative methods for analyzing epicoprostanol that are faster and more environmentally friendly?
A14: Yes, research is ongoing to develop faster and more eco-friendly methods for analyzing fecal sterols. For example, an efficient ethanol-based extraction protocol combined with a rapid alumina-ethanol elution clean-up has been proposed as an alternative to traditional methods for quantifying fecal steroids in marine sediments. []
Q15: Can liquid chromatography be used to analyze epicoprostanol?
A15: Yes, liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI/MS-MS) has been successfully used to determine epicoprostanol levels in environmental samples. []
Q16: Are there any advantages of using UHPLC-MS/MS for analyzing epicoprostanol compared to traditional GC-MS methods?
A16: Yes, ultrahigh-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) offers several advantages for analyzing epicoprostanol and other sterols. This technique does not require derivatization, has lower limits of detection (LOD) and quantification (LOQ), and can effectively separate diastereoisomers like epicoprostanol and coprostanol. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


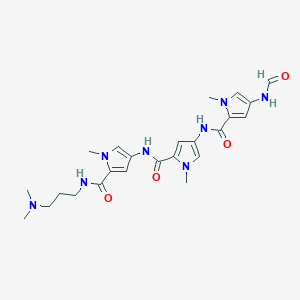
![21-Hydroxy-3-(4-hydroxyphenyl)-3,3a,6,7,8,9,10,11,12,13,14,15-dodecahydro-4H-1,16-etheno-5,15-(propanoazenoethanylylidene)furo[3,4-l][1,5,10]triazacyclohexadecin-4-one](/img/structure/B1213967.png)
![(11R,12S)-11-[(2R)-2-amino-2-carboxyethyl]sulfanyl-12-hydroxyhexadeca-5,7,9-trienedioic acid](/img/structure/B1213969.png)
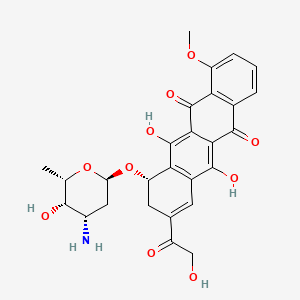
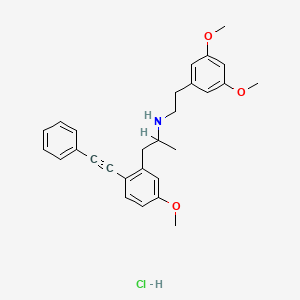
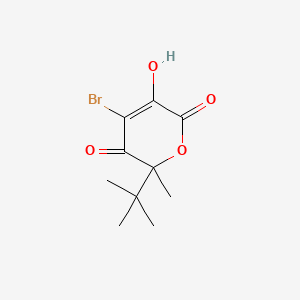
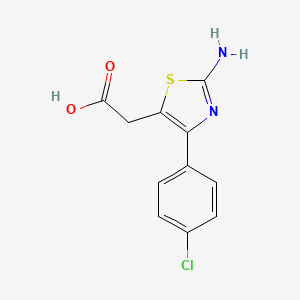
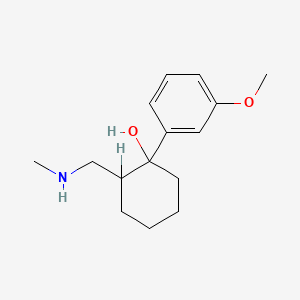
![[(2R,3S,4S)-5-(8-chloro-7-methyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate](/img/structure/B1213978.png)
![2-[4-(dipropylamino)phenyl]-N-(1-phenylpropan-2-yl)acetamide](/img/structure/B1213981.png)

